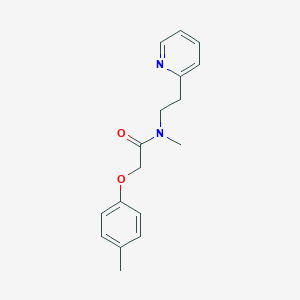methanone](/img/structure/B247335.png)
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPMP is a piperidine derivative that exhibits significant pharmacological activity, making it an interesting target for drug discovery and development.
Mechanism of Action
The mechanism of action of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been shown to enhance GABAergic transmission, leading to its anticonvulsant and anxiolytic effects. It also exhibits analgesic activity by inhibiting the release of substance P, a neuropeptide involved in pain signaling.
Biochemical and Physiological Effects:
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone in lab experiments is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone is its potential toxicity and side effects, which must be carefully monitored in any experiments involving the compound.
Future Directions
There are several potential future directions for research on [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and treatment regimen for these conditions. Another potential direction is the development of novel analogs of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone with improved potency and selectivity. Finally, more research is needed to fully elucidate the mechanism of action of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone and its effects on various physiological processes.
Synthesis Methods
The synthesis of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone involves the reaction of 4-methoxybenzylamine with piperidin-3-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperidine to yield [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone. The synthesis of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-7-16(8-10-18)14-20-11-5-6-17(15-20)19(22)21-12-3-2-4-13-21/h7-10,17H,2-6,11-15H2,1H3 |
InChI Key |
GMGNANMGPWIVKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)



![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)